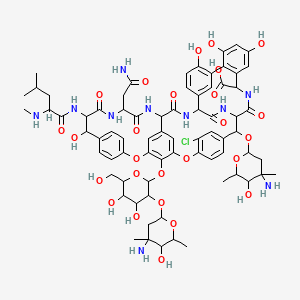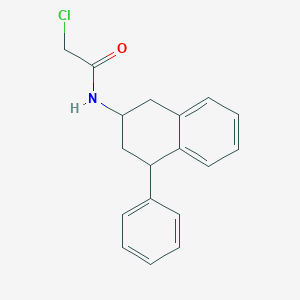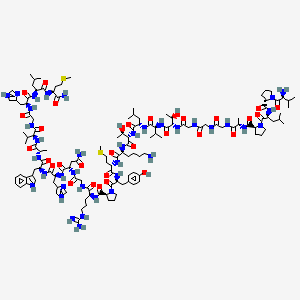
3,5-Di-t-butyl-4-hydroxybenzophenone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of TZI-41078 involves several steps. The primary synthetic route includes the preparation of 3,5-di-tert-butyl-4-hydroxybenzophenone, followed by the conversion to its oxime derivative. The reaction conditions typically involve the use of solvents like methanol and reagents such as hydroxylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
TZI-41078 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
TZI-41078 has a wide range of scientific research applications:
Mechanism of Action
TZI-41078 exerts its effects by inhibiting both cyclooxygenase and 5-lipoxygenase pathways. These pathways are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting these pathways, TZI-41078 reduces inflammation and associated symptoms. The molecular targets include enzymes like cyclooxygenase and 5-lipoxygenase, which are crucial in the inflammatory response .
Comparison with Similar Compounds
TZI-41078 is unique due to its dual inhibitory activities on cyclooxygenase and 5-lipoxygenase pathways. Similar compounds include:
3,5-di-tert-butyl-4-hydroxybenzophenone: This compound is a precursor in the synthesis of TZI-41078 and shares some structural similarities.
Indomethacin: A nonsteroidal anti-inflammatory drug that primarily inhibits cyclooxygenase.
Diclofenac: Another nonsteroidal anti-inflammatory drug with a similar mechanism of action.
TZI-41078 stands out due to its minimal adverse effects and potent anti-inflammatory properties .
Properties
Molecular Formula |
C21H27NO2 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(N-hydroxy-C-phenylcarbonimidoyl)phenol |
InChI |
InChI=1S/C21H27NO2/c1-20(2,3)16-12-15(13-17(19(16)23)21(4,5)6)18(22-24)14-10-8-7-9-11-14/h7-13,23-24H,1-6H3 |
InChI Key |
QNPNRSMUYWHWJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2,2-dimethylpropyl)-N-[2-hydroxy-3-[[3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-phenylbutyl]-N'-pentan-3-ylbutanediamide](/img/structure/B10781491.png)
![4,8-Dimethyl-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,9-trien-7-one](/img/structure/B10781498.png)
![[(7S)-2,15,17-trihydroxy-28-(6-hydroxy-2-methyloxan-3-yl)imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B10781503.png)
![Propan-2-yl 5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B10781506.png)
![1-[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]-N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10781512.png)

![(9R)-9-(1H-benzimidazol-2-ylsulfinyl)-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B10781531.png)
![1-methyl-8-(2-methylimidazol-1-yl)-7-nitro-5H-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B10781555.png)

![N-[2-(2-phenylindol-1-yl)ethyl]cyclobutanecarboxamide](/img/structure/B10781566.png)

